5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route. A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, a Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Scientific Research Applications
Chemical Design and Molecular Docking
5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a compound that has been the focus of various studies due to its structural complexity and potential biological activity. One area of research has involved the exploration of its chemical design, synthesis, and molecular docking to understand its interaction with different biological targets. Studies have shown that derivatives of this compound, incorporating various heterocyclic motifs such as pyrazole, pyridine, and piperazine, exhibit moderate to good binding energies on target proteins, indicating potential as lead compounds in drug discovery (Flefel et al., 2018).
Biological Evaluation and Therapeutic Potential
The compound and its derivatives have also been subjected to biological evaluation to assess their therapeutic potential. Studies have involved the synthesis and testing of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. This research demonstrates the compound's utility in developing new therapeutic agents with potential applications in treating various diseases (Flefel et al., 2018).
Heterocyclic Chemistry and Drug Development
Furthermore, research into heterocyclic compounds, such as pyrroles, pyridines, pyrrolidines, and piperidines, has highlighted the significance of nitrogen-containing structures in pharmaceuticals and agrochemicals. The compound , with its complex heterocyclic structure, fits within this category of highly active biological molecules, contributing to the ongoing development of new drugs and agricultural chemicals (Higashio & Shoji, 2004).
Properties
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-5-2-12(18-15)16(25)22-10-8-21(9-11-22)13-3-4-14(20-19-13)23-7-1-6-17-23/h1,3-4,6-7,12H,2,5,8-11H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIZJPXYDZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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